![molecular formula C22H15ClN4O2S B2354969 4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine CAS No. 1251611-84-3](/img/structure/B2354969.png)
4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine” is a complex organic molecule. It belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular weights of similar compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Applications De Recherche Scientifique
Heterocyclic Synthesis
- Thieno[2,3-b]pyridine-2-carboxylate has been used to construct a variety of new heterocyclic systems such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These compounds are characterized by methods including IR, MS, 1 H NMR spectra, and elemental analyses, indicating their potential for diverse synthetic applications (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010).
Antimicrobial Activity
- Piperazine derivatives, including those structurally related to 4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine, have been explored for their antibacterial activities. Compounds synthesized from 4-phenyl-1,2,4-triazoline-5-thione and 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione showed promising results in screening for antibacterial properties (Pitucha, Wujec, Dobosz, Kosikowska, & Malm, 2005).
Pharmacological Properties
- A series of thiazolidinone derivatives, including those with a piperazine linker, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This suggests the potential pharmacological applications of piperazine-based compounds in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Transfection and Cytotoxicity Studies
- Phosphorus dendrimers with various types of amine terminal groups, including piperazine, have been synthesized and found to have low cytotoxicity towards different cell strains. Their ability to interact with DNA and serve as transfection agents to deliver DNA into cells highlights their potential in gene therapy and other biotechnological applications (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).
Antineoplastic Activity
- The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The understanding of these metabolic pathways is crucial for the development of effective cancer therapies (Gong, Chen, Deng, & Zhong, 2010).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S/c23-14-4-6-15(7-5-14)27-22(29)18-12-24-19-8-3-13(10-17(19)20(18)26-27)21(28)25-11-16-2-1-9-30-16/h1-10,12,26H,11H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYJVYAIWZYXSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


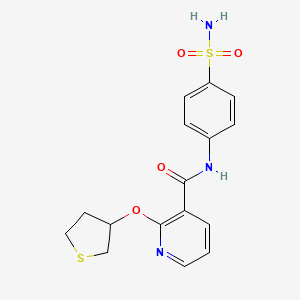
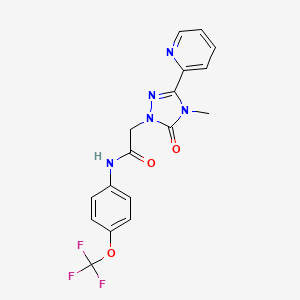

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2354894.png)
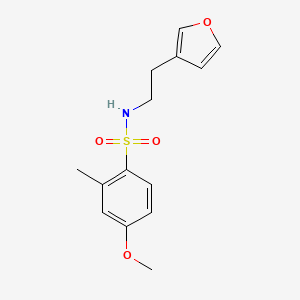
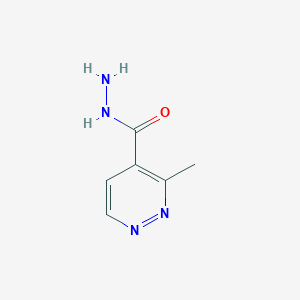
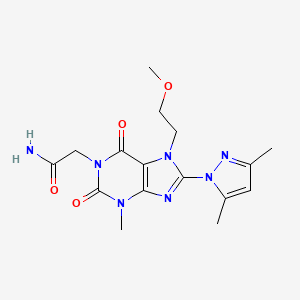
![1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2354901.png)
![(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2354902.png)

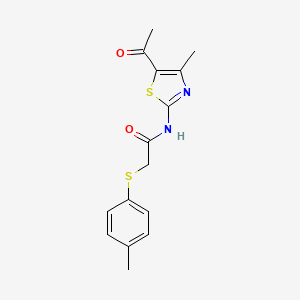
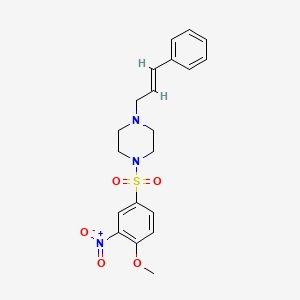
![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2354909.png)